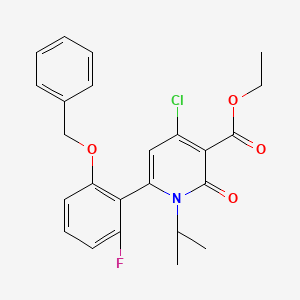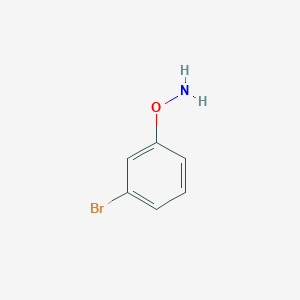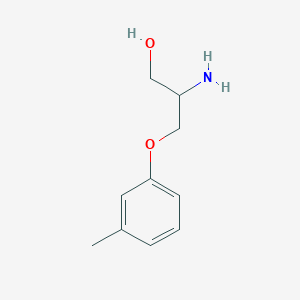
2-Amino-3-(3-methylphenoxy)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(3-methylphenoxy)propan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of propanol, featuring an amino group and a methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-methylphenoxy)propan-1-ol typically involves the reaction of 3-methylphenol with epichlorohydrin, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the reaction and control the pH. The process can be summarized as follows:
Reaction of 3-methylphenol with epichlorohydrin: This step forms an intermediate epoxide.
Opening of the epoxide ring: The intermediate is then reacted with ammonia or an amine to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(3-methylphenoxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(3-methylphenoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(3-methylphenoxy)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Amino-3-(3-methylphenoxy)propan-2-ol: This compound has a similar structure but differs in the position of the amino group.
2-Amino-2-methylpropan-1-ol: This compound has a similar backbone but lacks the phenoxy group.
Uniqueness
2-Amino-3-(3-methylphenoxy)propan-1-ol is unique due to the presence of both an amino group and a methylphenoxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-amino-3-(3-methylphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-8-3-2-4-10(5-8)13-7-9(11)6-12/h2-5,9,12H,6-7,11H2,1H3 |
InChI-Schlüssel |
QWCFORYNBLPUMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)


![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
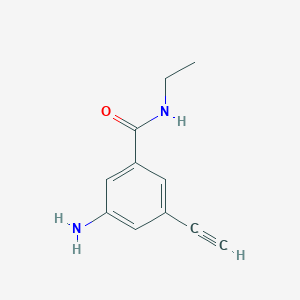
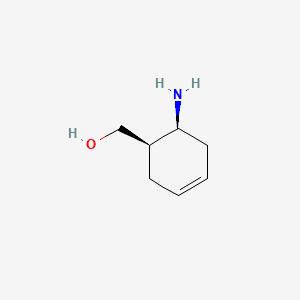
![Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13714805.png)

![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
![2-[(1,1-Dioxo-1-benzothiophen-3-yl)methoxycarbonylamino]acetic acid](/img/structure/B13714816.png)

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B13714822.png)
